2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride

Catalog No.
S816680
CAS No.
1803572-24-8
M.F
C11H14ClNO4
M. Wt
259.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;...

CAS Number

1803572-24-8

Product Name

2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride

IUPAC Name

2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

InChI

InChI=1S/C11H13NO4.ClH/c12-9(11(15)16)5-7-1-3-8(4-2-7)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16);1H

InChI Key

UHQUHPFJRUJHRH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CC(=O)O.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CC(=O)O.Cl
  • Search for Biological Activity

    Scientific databases like PubChem () list this compound but do not mention any established biological function or applications in research.

  • Similarity to other molecules

    However, researchers might be studying this molecule due to its structural similarity to other well-characterized molecules. For example, it shares some features with (2S)-2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic Acid, which has been explored for its potential as an enzyme inhibitor ().

  • Future Research Areas

    Given the lack of concrete data, 2-Amino-3-[4-(carboxymethyl)phenyl]propanoic Acid hydrochloride could be a potential candidate for research in various areas such as medicinal chemistry, development of novel therapeutics, or investigation of its interaction with specific biological targets.

2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid hydrochloride, also known as 4-(carboxymethyl)phenylalanine hydrochloride, is a derivative of phenylalanine, an essential amino acid. The compound features a carboxymethyl group attached to the para position of the phenyl ring, enhancing its solubility and reactivity. Its molecular formula is C₁₁H₁₄ClNO₄, with a molar mass of approximately 259.69 g/mol. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which is common for many amino acids to improve their stability and solubility in aqueous solutions .

Due to the lack of widespread research on 2-ACMPPA.HCl, information on safety hazards is not available in public scientific databases [].

Typical of amino acids and their derivatives:

  • Acid-Base Reactions: As an amino acid, it can act as both an acid and a base due to its carboxylic acid and amine functional groups.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Peptide Bond Formation: It can participate in peptide bond formation, linking with other amino acids to form peptides or proteins.
  • Decarboxylation: Under certain conditions, the carboxylic group can be removed, leading to the formation of amines.

2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid hydrochloride exhibits various biological activities:

  • Neuroprotective Effects: Similar compounds have been studied for their potential neuroprotective properties, suggesting that this compound may also contribute positively to neuronal health.
  • Antioxidant Properties: The presence of the phenyl group may enhance antioxidant activity, helping to mitigate oxidative stress in biological systems.
  • Potential Role in Metabolism: As a phenylalanine derivative, it may play a role in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis.

Several methods exist for synthesizing 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid hydrochloride:

  • Starting from Phenylalanine: The synthesis can begin with phenylalanine, followed by the introduction of a carboxymethyl group through alkylation reactions.
  • Using Carboxymethylation Techniques: Carboxymethylation can be achieved using chloroacetic acid in the presence of a base, allowing for the substitution at the para position.
  • Hydrochloride Salt Formation: The final product is typically converted into its hydrochloride form by reacting with hydrochloric acid.

The compound has several applications across various fields:

  • Pharmaceuticals: It may be used as an intermediate in drug synthesis or as a reference standard in analytical chemistry.
  • Nutritional Supplements: Due to its amino acid structure, it could be incorporated into dietary supplements aimed at improving health and wellness.
  • Research: It serves as a valuable tool in biochemical research for studying amino acid behavior and interactions.

Interaction studies involving 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid hydrochloride focus on its binding affinity and activity with various biological targets:

  • Protein Interactions: Investigations into how this compound interacts with proteins may reveal insights into its role in metabolic processes or signal transduction pathways.
  • Receptor Binding Studies: Studies may assess its affinity for specific receptors involved in neurotransmission or metabolic regulation.

Several compounds share structural similarities with 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
PhenylalanineBasic amino acid structureEssential amino acid not modified at para position
4-CarboxyphenylalanineSimilar carboxylic structure but lacks amine groupDoes not contain an amino group
2-Amino-3-(4-hydroxyphenyl)propanoic acidHydroxyl instead of carboxymethylDifferent functional group impacts reactivity
TyrosineContains a hydroxyl group on the benzene ringMore complex aromatic system

The unique feature of 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid hydrochloride lies in its combination of both amino and carboxymethyl functionalities on the phenyl ring, which enhances its solubility and potential biological activity compared to similar compounds.

Sequence

X

Dates

Last modified: 08-16-2023

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